molecular formula C7H12N2S B1637327 Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine CAS No. 886505-91-5

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Cat. No.: B1637327
CAS No.: 886505-91-5
M. Wt: 156.25 g/mol
InChI Key: OJAWZQZIGMEFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl (4-methyl-1,3-thiazol-2-yl)acetate is a related compound with a molecular formula of C8H11NO2S and a molecular weight of 185.25 . It appears as a yellow liquid .


Molecular Structure Analysis

The molecular structure of a related compound, 3- (4-methyl-thiazol-2-yl)-phenylamine, has been reported. It has a molecular weight of 190.26 and its SMILES string is Cc1csc (n1)-c2cccc (N)c2 .


Physical and Chemical Properties Analysis

The related compound, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, has a molecular formula of C8H11NO2S and a molecular weight of 185.25 .

Scientific Research Applications

Molecular Docking and Enzyme Inhibition

  • A study demonstrated the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines, showing significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. Molecular docking suggested effective bonding modes to the enzyme's active sites, highlighting potential applications in managing diabetes and other related disorders (Ayesha Babar et al., 2017).

Synthesis and Antimicrobial Activities

  • Research into the synthesis of thiazoles and their fused derivatives has revealed compounds with notable in vitro antimicrobial activity against bacterial and fungal isolates. This suggests potential applications in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Noncovalent Interactions and Crystal Engineering

  • Another study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, examining their intra- and intermolecular interactions via quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis. The findings offer insights into the design of materials with specific molecular properties (A. El-Emam et al., 2020).

Controlled Release Formulations

  • Amphiphilic copolymers were employed to develop controlled release (CR) formulations of thiamethoxam, an insecticide, demonstrating slower release rates in soil compared to commercial formulations. This research has implications for safer and more efficient pesticide use in agriculture (D. Sarkar et al., 2012).

Dual-action Hypoglycemic Agents

  • Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate was identified as a potent hypoglycemic agent that activates both glucokinase (GK) and PPARγ, showcasing the potential for developing dual-action diabetes treatments (Huihui Song et al., 2011).

Anticancer Activity

  • A series of thiazol-4-amine derivatives were synthesized and tested against various human cancer cell lines, showing good to moderate anticancer activity. This highlights the potential of these compounds in cancer research and therapy (T. Yakantham et al., 2019).

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-8-4-7-9-6(2)5-10-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAWZQZIGMEFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 3
Reactant of Route 3
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 4
Reactant of Route 4
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 5
Reactant of Route 5
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 6
Reactant of Route 6
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.